(E)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide
Description
The compound “(E)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide” is a heterocyclic Schiff base derivative featuring a benzothiazole core fused with a pyrazole carboxamide moiety. The benzothiazole ring is substituted with a chlorine atom at position 4 and a methyl group at position 3, while the pyrazole ring contains an ethyl group at position 1 and a methyl group at position 5. The (E)-isomer is stabilized by intramolecular hydrogen bonding and conjugation between the benzothiazole and pyrazole systems, as inferred from crystallographic studies of analogous structures .
Properties
IUPAC Name |
N-(4-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-1-ethyl-5-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN4OS/c1-4-20-9(2)8-11(18-20)14(21)17-15-19(3)13-10(16)6-5-7-12(13)22-15/h5-8H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIVKIOBFEYTSBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C(=O)N=C2N(C3=C(S2)C=CC=C3Cl)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide is a member of a class of biologically active molecules that have garnered attention for their potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms, effects, and relevant case studies.
1. Chemical Structure and Properties
The compound is characterized by the following structural features:
- Thiazole moiety : Known for its versatility in medicinal chemistry.
- Pyrazole ring : This contributes to the compound's biological properties.
- Chloro and methyl substitutions : These groups are significant for enhancing biological activity.
The biological activity of the compound can be attributed to multiple mechanisms:
2.1 Anticancer Activity
Research has indicated that compounds containing thiazole and pyrazole moieties exhibit significant anticancer properties. For instance, studies have shown that related thiazole derivatives can inhibit tubulin polymerization, which is crucial for cancer cell proliferation. The presence of electron-withdrawing groups like chlorine enhances the cytotoxicity against various cancer cell lines, including A549 (lung cancer) and NIH/3T3 (mouse embryoblast) cells .
2.2 Anti-inflammatory Effects
The compound has demonstrated potential anti-inflammatory activity through the inhibition of pro-inflammatory cytokines. In vitro assays have shown that thiazole-based compounds can effectively reduce inflammation markers in cell lines treated with inflammatory stimuli .
2.3 Anticonvulsant Activity
Certain derivatives of thiazoles have been reported to possess anticonvulsant properties. The structure-activity relationship (SAR) studies indicate that modifications in the thiazole and pyrazole rings can lead to enhanced anticonvulsant efficacy .
3.1 Anticancer Studies
A series of experiments conducted on various thiazole derivatives, including those similar to our compound, revealed promising anticancer activities. For example, a derivative exhibited an IC50 value of less than 10 µM against A431 (epidermoid carcinoma) cells, indicating strong cytotoxicity .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | A431 | <10 | Tubulin inhibition |
| Compound B | A549 | 15 | Apoptosis induction |
| Compound C | NIH/3T3 | 20 | Cytotoxicity |
3.2 Anti-inflammatory Studies
In a controlled study assessing the anti-inflammatory effects of thiazole derivatives, compounds were tested for their ability to inhibit TNF-alpha secretion in macrophages. The results indicated a significant reduction in TNF-alpha levels at concentrations as low as 5 µM .
4. Conclusion
The compound this compound exhibits promising biological activities, particularly in anticancer and anti-inflammatory applications. The structural features that enhance its efficacy include the thiazole and pyrazole rings along with specific substituents that modulate its interaction with biological targets.
5. Future Directions
Further research is warranted to explore:
- The detailed mechanisms underlying its biological activities.
- The potential for developing this compound into a therapeutic agent through preclinical and clinical trials.
- The synthesis of analogs to optimize efficacy and reduce toxicity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally and functionally related heterocyclic derivatives, focusing on molecular architecture, physicochemical properties, and biological relevance.
Structural Analogues
2.1.1 (E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine
- Core Structure : Replaces the benzothiazole-pyrazole system with a 1,3,4-thiadiazole ring linked to a chlorobenzylidene group.
- The thiadiazole moiety is known for insecticidal and fungicidal activities, but the target compound’s benzothiazole-pyrazole hybrid may offer enhanced bioactivity due to increased π-π stacking interactions with biological targets .
- Biological Relevance : Thiadiazole derivatives exhibit broad-spectrum activity, but the pyrazole carboxamide in the target compound could improve solubility and membrane permeability .
2.1.2 4-(Benzo[d]thiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one
- Core Structure : Shares the benzothiazole and pyrazole motifs but replaces the carboxamide with a ketone group.
- The allyl and phenyl substituents may enhance steric bulk, affecting binding specificity .
- Synthesis : Both compounds likely involve condensation reactions, but the target compound’s carboxamide requires additional steps for amidification .
2.1.3 (E)-3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde O-[(2-chloro-1,3-thiazol-5-yl)methyl]oxime
- Core Structure : Features a pyrazole-carbaldehyde oxime linked to a chlorothiazole group.
- Key Differences : The oxime group introduces polarity, improving aqueous solubility but reducing lipophilicity. In contrast, the target compound’s ethyl and methyl groups enhance lipid solubility, favoring blood-brain barrier penetration .
Mechanistic Insights
- Thiadiazole vs. Benzothiazole : Thiadiazoles (e.g., ) often act as metalloenzyme inhibitors, while benzothiazoles (e.g., the target compound) may target cysteine proteases or ATP-binding pockets due to their larger aromatic surface .
- Pyrazole Modifications: The carboxamide group in the target compound enhances hydrogen-bond donor capacity, a feature absent in analogues with ketones or oximes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
